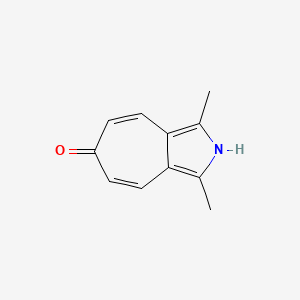
Cyclohepta(c)pyrrol-6(2H)-one, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a ketone functional group at the 6-position. The compound is further substituted with two methyl groups at the 1 and 3 positions. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a seven-membered ring precursor with a pyrrole derivative, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The methyl groups at the 1 and 3 positions can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
- Cyclohepta©pyrrole-6(2H)-thione, 1,3-dimethyl-
- Cyclohepta©pyrrole, 6-ethoxy-1,3-dimethyl-
- 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Comparison: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is unique due to the presence of the ketone functional group at the 6-position, which imparts specific reactivity and chemical properties. In contrast, similar compounds may have different functional groups, such as thione or ethoxy groups, leading to variations in their chemical behavior and applications. The presence of methyl groups at the 1 and 3 positions also distinguishes it from other derivatives, affecting its steric and electronic properties.
Propriétés
Numéro CAS |
57015-27-7 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1,3-dimethyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C11H11NO/c1-7-10-5-3-9(13)4-6-11(10)8(2)12-7/h3-6,12H,1-2H3 |
Clé InChI |
INRROICIHSZSAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=O)C=CC2=C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)

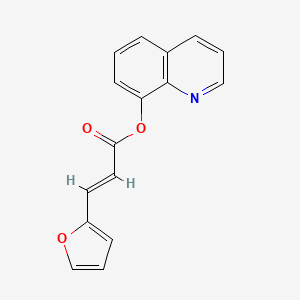
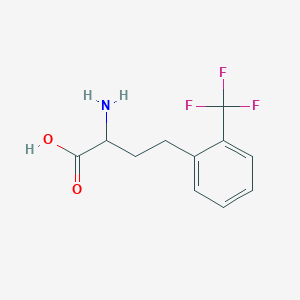
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)

![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
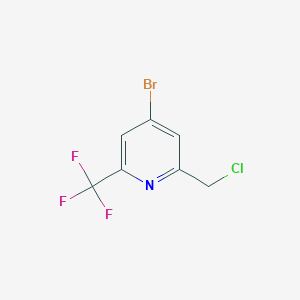

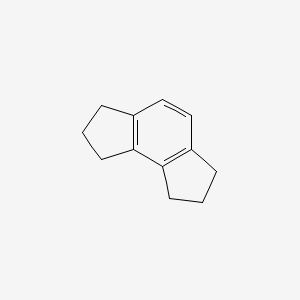
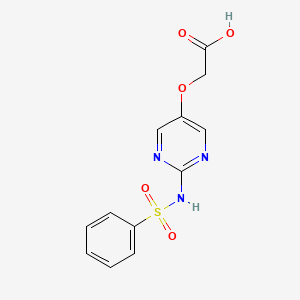
![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
